molecular formula C18H12ClN3O3 B7739071 (2E)-4-(4-chlorophenoxy)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile

(2E)-4-(4-chlorophenoxy)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile

Cat. No.: B7739071
M. Wt: 353.8 g/mol
InChI Key: RQJABOOSINZNDH-SAPNQHFASA-N
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Description

(2E)-4-(4-chlorophenoxy)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile is a complex organic compound that features a quinazoline ring system and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(4-chlorophenoxy)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenol with a suitable butanenitrile derivative under basic conditions to form the chlorophenoxy intermediate. This intermediate is then reacted with a quinazoline derivative in the presence of a strong base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(4-chlorophenoxy)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-4-(4-chlorophenoxy)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-4-(4-chlorophenoxy)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-(4-methoxyphenoxy)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile: Similar structure but with a methoxy group instead of a chloro group.

    (2E)-4-(4-fluorophenoxy)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness

The presence of the chlorophenoxy group in (2E)-4-(4-chlorophenoxy)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2E)-4-(4-chlorophenoxy)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3/c19-11-5-7-12(8-6-11)25-10-16(23)14(9-20)17-21-15-4-2-1-3-13(15)18(24)22-17/h1-8,21H,10H2,(H,22,24)/b17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJABOOSINZNDH-SAPNQHFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=C(C#N)C(=O)COC3=CC=C(C=C3)Cl)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N/C(=C(\C#N)/C(=O)COC3=CC=C(C=C3)Cl)/N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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